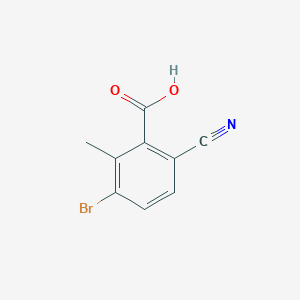

3-Bromo-6-cyano-2-methylbenzoic acid

Descripción

Propiedades

IUPAC Name |

3-bromo-6-cyano-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-5-7(10)3-2-6(4-11)8(5)9(12)13/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOFZWBWRBSMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of 2-Methylbenzoic Acid

One of the primary routes involves brominating 2-methylbenzoic acid to introduce the bromine atom selectively at the desired position. This process typically employs electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride or acetic acid, under controlled temperature conditions (around 60°C). The reaction proceeds via the formation of a bromonium ion, which electrophilically substitutes onto the aromatic ring, favoring positions activated by methyl groups.

| Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromine or NBS | FeCl₃ or similar | Acetic acid or DMF | 60°C | ~85-90% |

Cyanation of Brominated Intermediate

Following bromination, the aromatic compound undergoes nucleophilic substitution with a cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN). This step introduces the cyano group at the position ortho or para to the bromine, depending on the reaction conditions and the directing effects of existing substituents.

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| NaCN or KCN | Dimethylformamide (DMF) or water | Reflux (~100°C) | Nucleophilic substitution |

- Bromination followed by cyanation has been demonstrated to produce 3-bromo-6-cyano-2-methylbenzoic acid with yields exceeding 70% under optimized conditions, as reported in patent literature and academic studies.

Esterification and Hydrolysis Pathways

Esterification of the Carboxylic Acid

The carboxylic acid intermediate can be esterified to methyl esters using methanol in the presence of sulfuric acid or via diazomethane, facilitating purification and subsequent transformations.

| Reagent | Conditions | Yield |

|---|---|---|

| CH₃OH + H₂SO₄ | Reflux | 80-90% |

Hydrolysis to the Acid

Alternatively, the methyl ester can be hydrolyzed back to the free acid using acid or base hydrolysis, enabling further functionalization or purification.

| Reagent | Conditions | Yield |

|---|---|---|

| HCl or NaOH | Reflux | >85% |

Industrial-Scale Production

In large-scale manufacturing, continuous flow reactors are employed to control reaction parameters precisely, ensuring high purity and yield. Bromination is performed with controlled addition of brominating agents in inert solvents like chlorinated hydrocarbons (e.g., dichloromethane), followed by cyanation under optimized conditions.

- Use of automated reactors for temperature and reagent control

- Purification via recrystallization or chromatography

- Application of solvent recycling to enhance sustainability

Summary of Synthetic Route

| Step | Reaction | Reagents | Conditions | Typical Yield |

|---|---|---|---|---|

| 1 | Bromination | Bromine or NBS | 60°C, inert solvent | 85-90% |

| 2 | Cyanation | NaCN/KCN | Reflux, DMF or water | 70-80% |

| 3 | Esterification or Hydrolysis | CH₃OH/H₂SO₄ or HCl/NaOH | Reflux | 80-90% |

Analytical Characterization

The synthesized compound is characterized via:

- NMR Spectroscopy: Aromatic protons (δ 7.0–8.0 ppm), methyl groups (~2.3 ppm), cyano carbon (~115 ppm).

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~266 g/mol).

- Infrared Spectroscopy: Characteristic peaks for carboxyl, nitrile, and aromatic groups.

- X-ray Crystallography: Confirming the molecular structure and substituent positions.

Análisis De Reacciones Químicas

3-Bromo-6-cyano-2-methylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium cyanide.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Aplicaciones Científicas De Investigación

3-Bromo-6-cyano-2-methylbenzoic acid is utilized in diverse scientific research fields due to its unique properties:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.

Drug Discovery: The compound is employed in the development of new pharmaceuticals and biologically active molecules.

Material Science: Its ability to form self-assembled monolayers on gold surfaces makes it valuable in material science research.

Mecanismo De Acción

The mechanism of action of 3-Bromo-6-cyano-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of different products that can interact with biological molecules.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The table below compares 3-Bromo-6-cyano-2-methylbenzoic acid (hypothetical) with structurally similar compounds from the evidence:

*Note: Data for 3-Bromo-6-cyano-2-methylbenzoic acid is inferred from analogs due to lack of direct evidence.

Limitations and Challenges

- Synthetic Complexity: Introducing a cyano group may require harsh conditions (e.g., Rosenmund-von Braun reaction), complicating purification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-6-cyano-2-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution using 3-bromo-6-nitro-2-methylbenzoic acid and sodium cyanide, followed by hydrolysis. Key variables include solvent choice (e.g., DMF or DMSO), reaction temperature (typically 60–80°C), and stoichiometric ratios. Excess NaCN ensures complete substitution, while controlled hydrolysis avoids over-degradation of the cyano group .

- Characterization : Post-synthesis, confirm purity via HPLC (>98%) and structural integrity using H/C NMR (e.g., characteristic peaks: Br at δ 7.8 ppm, CN at ~110 ppm in C) and IR (C≡N stretch ~2200 cm) .

Q. Which spectroscopic techniques are most reliable for characterizing substituent effects in 3-Bromo-6-cyano-2-methylbenzoic acid?

- NMR : Distinguishes bromine’s deshielding effects on adjacent protons and quantifies electronic interactions between substituents (e.g., methyl group’s upfield shift due to electron donation).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical m/z 255.97 for CHBrNO) and detects fragmentation patterns (e.g., loss of COOH group at m/z 210) .

- X-ray Crystallography : While not directly cited for this compound, SHELX software (e.g., SHELXL) is widely used for refining crystal structures of similar halogenated aromatics, aiding in resolving bond angles and torsional strain .

Advanced Research Questions

Q. How do electron-withdrawing groups (Br, CN) influence the reactivity of 3-Bromo-6-cyano-2-methylbenzoic acid in Suzuki-Miyaura coupling reactions?

- Mechanistic Insight : The bromine atom acts as a leaving group, while the cyano group stabilizes the transition state via resonance. Optimize conditions using Pd(PPh) catalyst, NaCO base, and toluene/water solvent at 90°C. Monitor coupling efficiency via F NMR if fluorinated boronic acids are used .

- Challenges : Competing hydrolysis of the cyano group under basic conditions may require inert atmospheres or shorter reaction times.

Q. What strategies resolve contradictions in spectroscopic data for derivatives of 3-Bromo-6-cyano-2-methylbenzoic acid?

- Case Study : If IR shows unexpected C=O stretches (e.g., 1700 cm), consider keto-enol tautomerism or esterification byproducts. Use 2D NMR (COSY, HSQC) to map proton-carbon correlations and identify impurities.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) to confirm assignments .

Q. How does the compound’s structure enable its use in self-assembled monolayers (SAMs) on gold surfaces?

- Design Principles : The carboxylic acid group anchors to Au(111) via covalent bonding, while the cyano and bromine groups dictate monolayer packing density and orientation. Characterize SAMs using AFM (surface roughness <1 nm) and cyclic voltammetry (blocking efficiency >90%) .

- Applications : SAMs functionalized with this compound are used in biosensor development, leveraging its electron-deficient aromatic core for selective analyte binding .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- DFT Modeling : Calculate Fukui indices to identify electrophilic centers (Br position: highest value). Solvent effects (e.g., DMSO’s polarity) are modeled using PCM or SMD continuum models.

- Kinetic Studies : Monitor NAS with amines (e.g., pyrrolidine) via UV-Vis to determine rate constants () and correlate with computed activation energies .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading) and maximize yield .

- Data Reproducibility : Archive raw spectral data in repositories like Zenodo and cross-validate with independent techniques (e.g., XRD for ambiguous NMR peaks).

- Safety Protocols : Handle NaCN under inert conditions; use scrubbers for HBr off-gases during hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.